{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid
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Overview
Description
{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid is a complex organic compound with a unique structure that includes an oxazolidinone ring and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid typically involves the formation of the oxazolidinone ring followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of an amino acid derivative with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The benzyloxycarbonyl group can then be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
{3-[(Methoxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
{3-[(Ethoxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The uniqueness of {3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The benzyloxycarbonyl group, in particular, provides unique steric and electronic properties that can influence the compound’s interactions with molecular targets.
Biological Activity
The compound {3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid, also known as 3-{3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}propanoic acid, is a member of the oxazolidinone family and has garnered interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15NO6
- Molecular Weight : 293.27 g/mol
- CAS Number : 23632-67-9
Synthesis
The synthesis of this compound typically involves the reaction of benzyloxycarbonyl derivatives with oxazolidinone precursors. This process can be optimized for yield and purity using various organic synthesis techniques.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxazolidinones possess activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.
Antitumor Activity
The compound has shown promising results in preliminary studies regarding its antitumor effects. In vitro assays have demonstrated cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HCT116 (Colon Cancer) | 25.9 |
MCF7 (Breast Cancer) | 21.5 |
PC3 (Prostate Cancer) | 15.9 |
These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .
Anti-inflammatory Potential
Recent studies have explored the anti-inflammatory properties of related oxazolidinones. These compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling, which are crucial in inflammatory responses.
Enantiomeric Separation
The compound has been utilized as a chiral derivatization reagent for the separation of amino acids using LC-MS/MS techniques. This application highlights its utility in biochemical analysis and potential implications in diagnostics .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis via caspase-dependent mechanisms.
- Antimicrobial Testing : In another investigation, the compound was tested against various bacterial strains. The results showed effective inhibition of growth in multi-drug resistant strains, suggesting its potential as a novel antimicrobial agent.
Properties
IUPAC Name |
2-(5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNOKSIFRVHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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